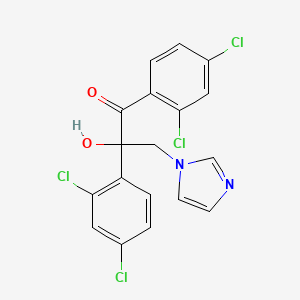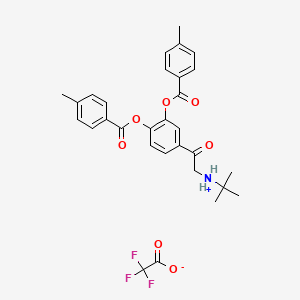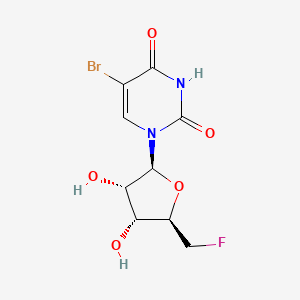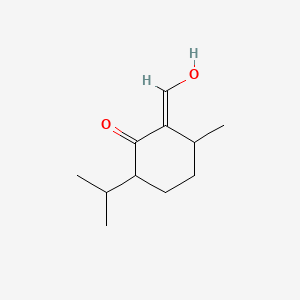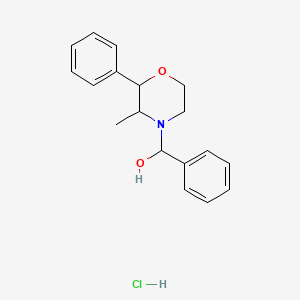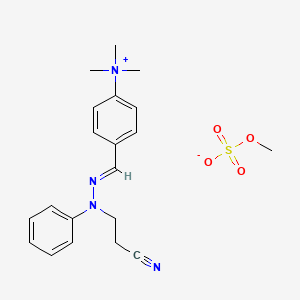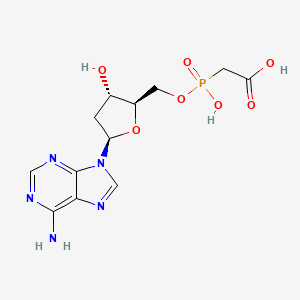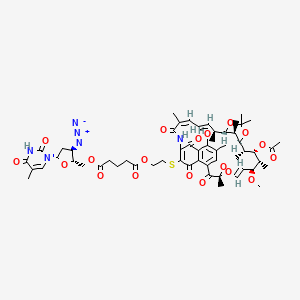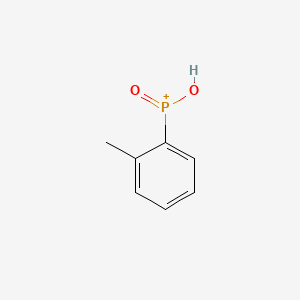
Phosphinic acid, (2-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Phosphinic acid, (2-methylphenyl)- can be synthesized through several methods. One common approach involves the reaction of 2-methylphenylphosphine with an oxidizing agent. The reaction typically proceeds under mild conditions, with the phosphine being oxidized to the corresponding phosphinic acid. Another method involves the hydrolysis of phosphinic acid esters, which can be achieved under both acidic and basic conditions .
Industrial Production Methods
Industrial production of phosphinic acid, (2-methylphenyl)- often involves large-scale oxidation reactions. The choice of oxidizing agent and reaction conditions can vary depending on the desired yield and purity of the product. Common oxidizing agents include hydrogen peroxide and oxygen, and the reactions are typically carried out in the presence of a catalyst to enhance the reaction rate and selectivity .
化学反应分析
Types of Reactions
Phosphinic acid, (2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphinic acid to phosphine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
Phosphinic acid, (2-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioisostere in drug design, particularly in the development of enzyme inhibitors.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of metalloproteases.
Industry: Utilized in the production of flame retardants and as a stabilizer in polymer chemistry
作用机制
The mechanism by which phosphinic acid, (2-methylphenyl)- exerts its effects often involves its interaction with specific molecular targets. For example, as a bioisostere, it can mimic the structure of natural substrates and inhibit enzyme activity by binding to the active site. This interaction can disrupt normal enzymatic function and lead to various biological effects .
相似化合物的比较
Phosphinic acid, (2-methylphenyl)- can be compared to other similar compounds, such as:
Phosphonic acids: These compounds have a similar structure but differ in their oxidation state and reactivity.
Phosphoric acids: These compounds contain a phosphorus atom bonded to three oxygen atoms, making them more acidic and less reactive in certain types of reactions.
Phosphonates: These are esters of phosphonic acids and are often used as prodrugs in medicinal chemistry
Conclusion
Phosphinic acid, (2-methylphenyl)- is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, drug design, and industrial applications.
属性
CAS 编号 |
137622-07-2 |
|---|---|
分子式 |
C7H8O2P+ |
分子量 |
155.11 g/mol |
IUPAC 名称 |
hydroxy-(2-methylphenyl)-oxophosphanium |
InChI |
InChI=1S/C7H7O2P/c1-6-4-2-3-5-7(6)10(8)9/h2-5H,1H3/p+1 |
InChI 键 |
KPWNOYGNNOTOKL-UHFFFAOYSA-O |
规范 SMILES |
CC1=CC=CC=C1[P+](=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


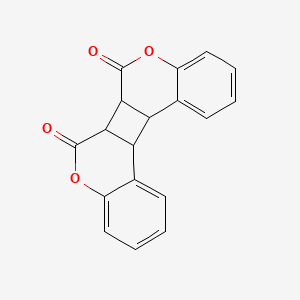
![4-chloro-2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12692118.png)
![2,7-dinitro-[1]benzofuro[5,4-e][1]benzofuran](/img/structure/B12692120.png)
